molecular formula C10H5ClN2 B15070356 3-Chloroquinoline-2-carbonitrile

3-Chloroquinoline-2-carbonitrile

Cat. No.: B15070356
M. Wt: 188.61 g/mol
InChI Key: YHEXDQYGBRITBA-UHFFFAOYSA-N
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Description

3-Chloroquinoline-2-carbonitrile is an organic compound with the molecular formula C10H5ClN2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoline-2-carbonitrile typically involves the Meth-Cohn synthesis, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride or phosphorus pentachloride) upon heating . This method is efficient for constructing the quinoline ring system.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, leading to different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have significant biological and chemical properties .

Scientific Research Applications

3-Chloroquinoline-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-2-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloroquinoline-3-carbonitrile
  • 2-Chloro-6-methylquinoline-3-carbonitrile

Comparison: 3-Chloroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

3-chloroquinoline-2-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H

InChI Key

YHEXDQYGBRITBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)Cl

Origin of Product

United States

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